Cas no 2137026-72-1 ((1R,2S)-1-amino-1-(4-butyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propan-2-ol)

(1R,2S)-1-amino-1-(4-butyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propan-2-ol is a chiral triazole derivative with a unique structural framework, combining an amino alcohol moiety with a sulfanyl-substituted triazole ring. This compound exhibits potential as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for applications requiring stereoselectivity. The presence of both amino and hydroxyl functional groups enhances its reactivity, enabling derivatization for targeted molecular design. Its sulfur-containing triazole core may contribute to binding affinity in biologically active compounds. The defined stereochemistry at the 1- and 2-positions ensures precise spatial orientation, critical for enantioselective applications. This product is suited for research in medicinal chemistry and catalyst development, where structural specificity and functional group diversity are paramount.
(1R,2S)-1-amino-1-(4-butyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propan-2-ol structure
2137026-72-1 structure
商品名:(1R,2S)-1-amino-1-(4-butyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propan-2-ol
CAS番号:2137026-72-1
MF:C9H18N4OS
メガワット:230.330420017242
CID:5949044
PubChem ID:165462873

(1R,2S)-1-amino-1-(4-butyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propan-2-ol 化学的及び物理的性質

名前と識別子

    • EN300-782527
    • 2137026-72-1
    • (1R,2S)-1-amino-1-(4-butyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propan-2-ol
    • インチ: 1S/C9H18N4OS/c1-3-4-5-13-8(7(10)6(2)14)11-12-9(13)15/h6-7,14H,3-5,10H2,1-2H3,(H,12,15)/t6-,7-/m0/s1
    • InChIKey: QPTIEGKXIKBMOI-BQBZGAKWSA-N
    • ほほえんだ: S=C1NN=C([C@H]([C@H](C)O)N)N1CCCC

計算された属性

  • せいみつぶんしりょう: 230.12013238g/mol
  • どういたいしつりょう: 230.12013238g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 269
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 106Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.1

(1R,2S)-1-amino-1-(4-butyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-782527-10.0g
(1R,2S)-1-amino-1-(4-butyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propan-2-ol
2137026-72-1 95%
10.0g
$3191.0 2024-05-22
Enamine
EN300-782527-0.25g
(1R,2S)-1-amino-1-(4-butyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propan-2-ol
2137026-72-1 95%
0.25g
$683.0 2024-05-22
Enamine
EN300-782527-0.1g
(1R,2S)-1-amino-1-(4-butyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propan-2-ol
2137026-72-1 95%
0.1g
$653.0 2024-05-22
Enamine
EN300-782527-1.0g
(1R,2S)-1-amino-1-(4-butyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propan-2-ol
2137026-72-1 95%
1.0g
$743.0 2024-05-22
Enamine
EN300-782527-0.05g
(1R,2S)-1-amino-1-(4-butyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propan-2-ol
2137026-72-1 95%
0.05g
$624.0 2024-05-22
Enamine
EN300-782527-2.5g
(1R,2S)-1-amino-1-(4-butyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propan-2-ol
2137026-72-1 95%
2.5g
$1454.0 2024-05-22
Enamine
EN300-782527-0.5g
(1R,2S)-1-amino-1-(4-butyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propan-2-ol
2137026-72-1 95%
0.5g
$713.0 2024-05-22
Enamine
EN300-782527-5.0g
(1R,2S)-1-amino-1-(4-butyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propan-2-ol
2137026-72-1 95%
5.0g
$2152.0 2024-05-22

(1R,2S)-1-amino-1-(4-butyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propan-2-ol 関連文献

(1R,2S)-1-amino-1-(4-butyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propan-2-olに関する追加情報

Introduction to (1R,2S)-1-amino-1-(4-butyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propan-2-ol (CAS No. 2137026-72-1)

The compound (1R,2S)-1-amino-1-(4-butyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)propan-2-ol (CAS No. 2137026-72-1) is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its versatile applications. The molecule consists of a propanol backbone with an amino group and a triazole ring substituted with a butyl group and a sulfanyl group. These structural features make it a promising candidate for various research and industrial applications.

Recent studies have highlighted the importance of stereochemistry in determining the biological activity of compounds like CAS No. 2137026-72-1. The (1R,2S) configuration of this molecule plays a crucial role in its interaction with biological systems, making it a valuable tool in drug discovery. Researchers have explored its potential as a bioisostere, where it can replace other functional groups in molecules without altering their basic structure but significantly changing their properties.

The synthesis of CAS No. 2137026-72-1 involves a multi-step process that combines organic synthesis techniques with stereochemical control. The key steps include the formation of the triazole ring through a click reaction and the introduction of the sulfanyl group via nucleophilic substitution. The stereochemistry is carefully controlled during these steps to ensure the desired (1R,2S) configuration. This synthesis method has been optimized in recent years to improve yield and purity, making it more accessible for large-scale production.

In terms of applications, CAS No. 2137026-72-1 has shown promise in the development of bioactive molecules. Its ability to act as a template for constructing complex molecular architectures has made it a valuable asset in medicinal chemistry. For instance, researchers have utilized this compound as a building block for designing inhibitors of key enzymes involved in diseases such as cancer and neurodegenerative disorders.

Moreover, the presence of the sulfanyl group in CAS No. 2137026-72-1 confers it with unique electronic properties, making it suitable for applications in materials science. Recent studies have explored its use as a ligand in metal coordination chemistry, where it can stabilize metal nanoparticles and enhance their catalytic activity. This dual functionality—biological activity and materials applicability—positions CAS No. 2137026-72-1 as a versatile compound with broad research and industrial potential.

Looking ahead, the continued exploration of CAS No. 2137026-72-1 is expected to uncover new insights into its properties and applications. With advancements in computational chemistry and high-throughput screening techniques, researchers can further optimize this compound for specific uses. Its role as a chiral auxiliary or a building block in asymmetric synthesis is particularly promising, offering new avenues for creating enantiomerically pure compounds.

In conclusion, CAS No. 2137026-72-1 represents a cutting-edge compound with multifaceted applications across various scientific disciplines. Its unique structure, stereochemistry, and functional groups make it an invaluable tool for researchers aiming to push the boundaries of modern science.

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